molecular formula C21H17N3S B11937307 (1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone

(1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B11937307
M. Wt: 343.4 g/mol
InChI Key: ZCFVWMWYTALSNL-HZHRSRAPSA-N
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Description

(1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, an ethanone moiety, and a thiazolyl hydrazone linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation of 1-(1-naphthyl)ethanone with 4-phenyl-1,3-thiazol-2-ylhydrazine. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthyl ethanone oxides.

    Reduction: Formation of naphthyl ethanone hydrazine derivatives.

    Substitution: Formation of halogenated naphthyl ethanone derivatives.

Scientific Research Applications

(1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(1-naphthyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone: Similar in structure but with different substituents on the naphthyl or thiazolyl rings.

    This compound: Similar in structure but with different functional groups attached to the ethanone moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C21H17N3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-1-naphthalen-1-ylethylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C21H17N3S/c1-15(18-13-7-11-16-8-5-6-12-19(16)18)23-24-21-22-20(14-25-21)17-9-3-2-4-10-17/h2-14H,1H3,(H,22,24)/b23-15+

InChI Key

ZCFVWMWYTALSNL-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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